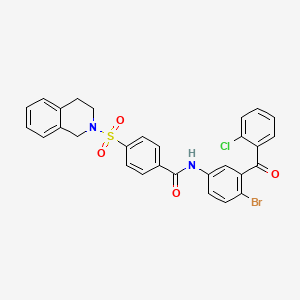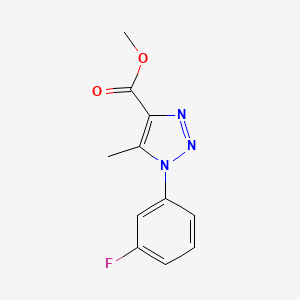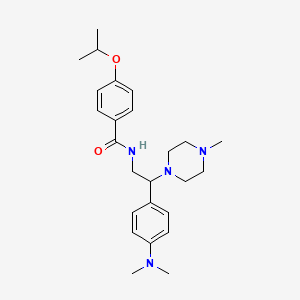![molecular formula C18H12ClN3S B2355742 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 956779-41-2](/img/structure/B2355742.png)
2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (2-CPPT) is a small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. 2-CPPT is a novel thiazole derivative, and its structure is characterized by a chlorine atom attached to a phenyl group, a pyrazole group, and a thiazole ring. 2-CPPT has been studied for its potential to modulate the activity of several enzymes, receptors, and transporters, and has been found to have a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Analysis
- A compound closely related to 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has been characterized using quantum chemical methods and vibrational spectral techniques. The study involved FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and characteristics of the compound (Viji et al., 2020).
Antimicrobial and Antifungal Effects
- This compound has demonstrated promising antimicrobial and antifungal effects. Molecular docking studies were conducted to explore its interaction with different proteins, providing valuable information about its potential biological functions (Viji et al., 2020).
Corrosion Inhibition
- Derivatives of this compound, specifically quinoxaline derivatives, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their effectiveness was demonstrated through various methods including weight loss measurement and electrochemical impedance spectroscopy (Saraswat & Yadav, 2020).
Anticancer Potential
- Certain derivatives of this compound have shown anticancer activity, particularly against breast carcinoma cell lines. This was determined using WST-1 assay, indicating a concentration-dependent cellular growth inhibitory effect (Gomha, Salah, & Abdelhamid, 2014).
Molecular Docking Studies for Pharmacological Importance
- Molecular docking studies indicate that this compound and its derivatives may hold significant pharmacological importance. These studies help in understanding the chemical selectivity and reactivity sites in the molecule, potentially leading to new drug development (Venil et al., 2021).
Synthesis and Evaluation of Novel Derivatives
- Research has also focused on the synthesis and structural characterization of novel derivatives incorporating this compound. These studies contribute to the understanding of its properties and potential applications in various fields (Patel et al., 2013).
Antimicrobial Activity and Molecular Docking Analysis
- The compound has been subject to antimicrobial activity analysis and molecular docking to explore its interaction with bacterial and fungal strains, indicating its potential use in developing antimicrobial agents (Shanmugapriya et al., 2021).
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)15-10-20-22(11-15)18-21-17(12-23-18)14-4-2-1-3-5-14/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSLKVRIYQIKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)


![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)

![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)




![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)